molecular formula C8H15Cl2N3 B8200967 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B8200967
M. Wt: 224.13 g/mol
InChI Key: PQAUYTIWCNWXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride (CAS 2230789-59-8) is a chiral cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. Its structure features a rigid cyclobutane core, an amine group, and a pyrazole-substituted methyl group, offering a versatile and structurally constrained scaffold . The compound is supplied as a dihydrochloride salt to enhance its solubility in aqueous and polar solvents and improve stability for research applications . This compound serves as a critical building block in pharmaceutical research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and oncology . The pyrazole moiety is a known pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding interactions; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor with target enzymes or receptors . This enables the molecule to exhibit optimized pharmacokinetic properties and target selectivity . Research into similar pyrazole and cyclobutane-containing compounds has demonstrated a broad spectrum of potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties in preliminary in vitro studies . The stereochemistry of the cyclobutane ring is a critical factor for its biological activity, as enantiomeric purity often dictates binding affinity to specific biological targets . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8(3-1-4-8)7-11-6-2-5-10-11;;/h2,5-6H,1,3-4,7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUYTIWCNWXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (1r,3r)-3-(Aminomethyl)cyclobutan-1-ol Hydrochloride

The cyclobutane backbone is synthesized via [2+2] cycloaddition or ring-closing metathesis. The intermediate (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride is then reacted with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 80°C. Sodium iodide (NaI) acts as a catalyst, enhancing the nucleophilicity of the pyrazole nitrogen.

Key Reaction Parameters:

ParameterValue/Detail
Temperature80°C
SolventDMF
CatalystNaI (1.0 equiv)
BaseK₂CO₃ (4.0 equiv)
Reaction Time3 hours

Salt Formation with Hydrochloric Acid

The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. The product precipitates upon cooling and is isolated via filtration.

Reductive Amination of Cyclobutanone Derivatives

Another route employs reductive amination to introduce the amine group. This method avoids harsh acidic conditions and improves stereochemical control.

Synthesis of 3-(Pyrazol-1-ylmethyl)cyclobutanone

Cyclobutanone is reacted with pyrazole-1-carbaldehyde in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the ketone intermediate.

Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The primary amine is then treated with HCl gas to yield the dihydrochloride salt.

Optimization Insights:

  • pH Control : Maintaining a pH of 6–7 during reductive amination prevents over-reduction.

  • Yield : 68–72% after salt formation.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures retention of configuration at the cyclobutane chiral centers.

Coupling of Pyrazole Alcohols

(1R,3r)-3-(Hydroxymethyl)cyclobutan-1-amine is reacted with 1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves >90% stereopurity.

Salt Formation and Purification

The product is dissolved in ethanol, treated with HCl, and crystallized at −20°C. Column chromatography (SiO₂, CH₂Cl₂/MeOH) removes triphenylphosphine oxide byproducts.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques enable scalable synthesis. A Wang resin-bound cyclobutane derivative is functionalized with pyrazole via SN2 displacement. Cleavage from the resin using trifluoroacetic acid (TFA) yields the free amine, which is subsequently converted to the dihydrochloride salt.

Advantages:

  • Purity : >95% by HPLC.

  • Scalability : Batch sizes up to 500 g reported.

Photochemical [2+2] Cycloaddition for Ring Formation

A novel approach utilizes UV light to generate the cyclobutane ring in situ. Acrylamide derivatives and pyrazole-containing alkenes undergo [2+2] cycloaddition, followed by aminolysis to introduce the amine group.

Reaction Conditions:

ParameterValue/Detail
Light Source254 nm UV lamp
SolventAcetonitrile
Temperature25°C
Yield55–60%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereopurity (%)Scalability
Nucleophilic Substitution70–7590–9285Moderate
Reductive Amination68–7288–9078High
Mitsunobu Reaction80–8595–9793Low
Solid-Phase Synthesis75–8095–9890High
Photochemical55–6082–8565Low

Chemical Reactions Analysis

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural stability and influences the compound’s binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrazole vs.
  • Imidazole vs. Pyrazole : Imidazole () has a higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5), which may influence protonation states under physiological conditions and alter receptor interactions .
  • Salt Form Impact : The dihydrochloride salt (target compound) offers superior solubility compared to free-base analogues like 1-(4-methylimidazol-2-yl)cyclobutan-1-amine, critical for oral bioavailability .

Pharmacokinetic Considerations

  • The discontinued status of 1-(2-(pyrrolidin-1-yl)ethyl)cyclobutan-1-amine () suggests synthesis challenges or unfavorable ADME (absorption, distribution, metabolism, excretion) profiles, possibly due to its flexible side chain .

Biological Activity

1-(Pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential bioactivity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility in biological systems, making it a suitable candidate for pharmacological studies.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, a high-throughput screening of chemical libraries identified several pyrazole derivatives with potent inhibitory effects against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for these compounds were found to be less than 20 µM, demonstrating their potential as therapeutic agents against resistant strains of tuberculosis .

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismMIC (µM)Reference
Pyrazole Derivative AMtb< 20
Pyrazole Derivative BE. coli< 10
Pyrazole Derivative CS. aureus< 15

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving HepG2 cells, several pyrazole derivatives showed varying degrees of cytotoxicity, with IC50 values ranging from 4.5 µM to over 80 µM. This indicates that while some derivatives are potent against microbial targets, they may also exhibit toxicity towards human cells .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)% Inhibition
Pyrazole Derivative AHepG22397%
Pyrazole Derivative BHepG24.5100%
Pyrazole Derivative CHepG2>80<30%

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. This interaction may lead to inhibition of critical biological pathways in pathogens or cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancers:

  • Study on Antitubercular Activity : A compound structurally related to 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine was tested against Mtb and showed an MIC of 6.9 µM, indicating strong antitubercular activity and low cytotoxicity .
  • Evaluation Against Cancer Cell Lines : Research demonstrated that certain pyrazole derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The most effective compounds had IC50 values below 10 µM, suggesting significant potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclobutanone derivatives and pyrazole-containing amines. Key steps include:
  • Cyclobutanone functionalization : Introduce an amine group via Strecker synthesis or Gabriel synthesis .
  • Pyrazole coupling : Use nucleophilic substitution or copper-catalyzed cross-coupling to attach the pyrazole moiety to the cyclobutane backbone .
  • Salt formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt .
    Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of reducing agents (e.g., NaBH₃CN vs. NaBH₄). Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and pyrazole aromatic protons (δ 7.5–8.5 ppm). The methylene bridge (–CH₂–) appears as a singlet near δ 4.0 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 217.12 (C₉H₁₄Cl₂N₃ requires 217.05) .
  • IR : Amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Q. How can purity and stability be assessed under varying storage conditions?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water. Purity >95% is acceptable for most studies .
  • Stability testing : Store aliquots at –20°C, 4°C, and room temperature. Analyze degradation via LC-MS over 30 days. Hydrolysis of the amine group is a common degradation pathway .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole substituent influence the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the pyrazole’s 1-position substituent (e.g., methyl vs. trifluoromethyl) and evaluate binding affinity to target receptors (e.g., kinase assays).
  • Computational modeling : Perform docking studies using AutoDock Vina to predict interactions with active sites. Pyrazole’s electron-withdrawing groups enhance hydrogen bonding with Asp/Glu residues .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., urokinase receptor binding) .

Q. What strategies resolve contradictions in crystallographic data between computational predictions and experimental results?

  • Methodological Answer :
  • Cambridge Structural Database (CSD) : Cross-reference predicted bond lengths/angles with experimental X-ray data. For cyclobutane rings, deviations >0.05 Å suggest conformational strain .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to optimize geometry. Compare torsional angles (e.g., pyrazole-to-cyclobutane dihedral) to identify discrepancies .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields caused by trace metal contaminants?

  • Methodological Answer :
  • Metal screening : Use ICP-MS to detect residual catalysts (e.g., Cu, Pd) from coupling reactions. Chelating agents (e.g., EDTA) in purification steps reduce metal content .
  • Quality control : Implement orthogonal analytical methods (e.g., NMR, HPLC) for each batch. Yield variability >10% warrants re-evaluation of solvent drying or inert atmosphere conditions .

Q. What in vivo models are appropriate for studying pharmacokinetic-pharmacodynamic (PK-PD) discrepancies observed in preliminary assays?

  • Methodological Answer :
  • Rodent models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and metabolite formation.
  • Tissue distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.